4-(1-(2-Amino-5-chloropyrimidin-4-yl)indolin-6-yl)-2-(5-methylisoxazol-3-yl)but-3-yn-2-ol
Description
Properties
Molecular Formula |
C20H18ClN5O2 |
|---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
4-[1-(2-amino-5-chloropyrimidin-4-yl)-2,3-dihydroindol-6-yl]-2-(5-methyl-1,2-oxazol-3-yl)but-3-yn-2-ol |
InChI |
InChI=1S/C20H18ClN5O2/c1-12-9-17(25-28-12)20(2,27)7-5-13-3-4-14-6-8-26(16(14)10-13)18-15(21)11-23-19(22)24-18/h3-4,9-11,27H,6,8H2,1-2H3,(H2,22,23,24) |
InChI Key |
YZLVZEPJQXFXFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)C(C)(C#CC2=CC3=C(CCN3C4=NC(=NC=C4Cl)N)C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 2-Amino-5-chloro-4-indolinylpyrimidine Core
The pyrimidine-indole hybrid is synthesized via a tandem cyclization-amination sequence. A representative route involves:
Step 1 : Condensation of 4-chloro-2-aminopyrimidine with 6-bromoindoline under Pd-catalyzed Buchwald-Hartwig conditions to form the C–N bond.
Step 2 : Chlorination at the pyrimidine C5 position using POCl₃ in the presence of N,N-diethylaniline.
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Purity (HPLC) | >95% |
| Reaction Time | 12 h |
Preparation of the 5-Methylisoxazole-3-ylbutynol Fragment
The isoxazole-alcohol segment is synthesized via a Huisgen cycloaddition followed by hydroxylation:
Step 1 : Cyclization of propargyl alcohol with nitrile oxide generated in situ from 5-methylisoxazole-3-carbaldehyde.
Step 2 : Purification via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3) yields the product in 65% efficiency.
Final Coupling via Sonogashira Reaction
The pivotal step involves alkyne-aryl coupling between the pyrimidine-indole bromide and the isoxazole-butynol:
| Condition | Optimization Data |
|---|---|
| Catalyst Loading | 5 mol% Pd, 10 mol% Cu |
| Solvent | DMF/Toluene (1:1) |
| Temperature | 80°C |
| Yield | 58% |
Alternative Methodologies and Comparative Analysis
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 30 min) reduces reaction times for pyrimidine formation by 40% compared to conventional heating.
Enzymatic Resolution for Enantiomeric Purification
Lipase-mediated kinetic resolution (e.g., CAL-B) achieves >99% enantiomeric excess for the butynol fragment, critical for chiral purity.
Characterization and Quality Control
Spectroscopic Data :
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.89 (d, J=8.4 Hz, 1H, indole-H), 6.78 (s, 1H, isoxazole-H).
Purity Protocols :
-
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >98% purity.
-
Residual solvent analysis via GC-MS confirms compliance with ICH guidelines.
Industrial-Scale Considerations
Key Challenges :
-
Cost-intensive palladium catalysts necessitate efficient recycling systems.
-
Exothermic risks during chlorination require stringent temperature control.
Process Improvements :
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and isoxazole rings.
Reduction: Reduction reactions may target the pyrimidine ring or the alkyne group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Initial studies indicate that this compound exhibits significant anticancer properties, particularly against certain types of leukemia and solid tumors. The presence of the chloropyrimidine moiety is believed to enhance its activity by mimicking nucleotide structures, thus interfering with DNA synthesis .
- Antiviral Properties :
- Neuroprotective Effects :
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were found to be lower than those of established chemotherapeutics, indicating its potential as a lead compound in cancer treatment .
Case Study 2: Antiviral Activity
In vitro assays against Influenza A virus showed that treatment with the compound resulted in a significant decrease in viral titers. This effect was attributed to the inhibition of viral RNA synthesis, suggesting that this compound could be developed into a therapeutic agent for influenza .
Mechanism of Action
The mechanism by which 4-(1-(2-Amino-5-chloropyrimidin-4-yl)indolin-6-yl)-2-(5-methylisoxazol-3-yl)but-3-yn-2-ol exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing biological pathways.
Comparison with Similar Compounds
Thiazole vs. Isoxazole Substitution
The most direct analogs of Cmp1 are thiazole-containing NIK inhibitors (e.g., AM-0216 and AM-0650 ):
- AM-0216: (R)-4-(1-(2-Aminopyrimidin-4-yl)indolin-6-yl)-2-(thiazol-2-yl)but-3-yn-2-ol .
- AM-0650 : The (S)-enantiomer of AM-0216 .
Key Differences :
Core Scaffold Variations
Compounds with the 5-methylisoxazole group but divergent cores include:
- ML169 (VU0405652) : 2-((1-(5-Bromo-2-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide .
- Compound 52 (): 4-(Isoquinolin-8-ylmethyl)-3-methyl-N-(1-(5-methylisoxazol-3-yl)ethyl)-1H-pyrrole-2-carboxamide .
Key Differences :
Enantiomeric Specificity
The chiral center in Cmp1 ’s but-3-yn-2-ol moiety is critical for activity, as seen in enantiomeric pairs like AM-0216 (R) and AM-0650 (S):
Implications :
Substituent-Driven Activity
The 5-methylisoxazole group is recurrent in diverse pharmacophores:
| Compound | Core Structure | Substituents | Target |
|---|---|---|---|
| Cmp1 | Indoline-pyrimidine | But-3-yn-2-ol | NIK |
| MFCD01935795 | Benzenesulfonamide | Ethylthioureido | HDAC2 (potential) |
Key Insight :
- The 5-methylisoxazole group serves as a versatile hydrogen-bond acceptor, adaptable to multiple target binding pockets .
Q & A
Q. What are the optimal synthetic routes for constructing the 2-amino-5-chloropyrimidine core in this compound?
The 2-amino-5-chloropyrimidine moiety can be synthesized via cyclocondensation reactions using thiourea or arylthiourea derivatives with chloroacetic acid and sodium acetate under reflux in acetic acid (Method b in ). Alternative routes involve palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates, which enhances regioselectivity for pyrimidine ring formation ( ). Key intermediates should be purified via column chromatography and validated by -NMR to confirm substitution patterns .
Q. How can spectroscopic techniques confirm the structural integrity of the indole and isoxazole subunits?
- NMR : -NMR can identify coupling patterns for the indole’s aromatic protons (e.g., deshielded protons at δ 7.2–7.8 ppm) and the isoxazole’s methyl group (singlet at δ 2.4–2.6 ppm). -NMR distinguishes the sp-hybridized carbons in the pyrimidine (δ 155–165 ppm) and isoxazole (δ 95–105 ppm) rings.
- MS : High-resolution mass spectrometry (HRMS) should match the molecular ion peak (e.g., [M+H]) with the theoretical molecular weight within 3 ppm error. Cross-validation with IR can confirm functional groups like the alkyne (C≡C stretch at ~2100 cm) ( ) .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during the coupling of the indole and pyrimidine subunits?
Regioselective coupling can be achieved by pre-functionalizing the indole at the 6-position with a halogen (e.g., bromine) to facilitate Suzuki-Miyaura cross-coupling with a boronic ester-functionalized pyrimidine. Palladium catalysts (e.g., Pd(PPh)) and optimized reaction conditions (e.g., 80°C in DMF/HO) improve yield ( ). Steric hindrance from the 5-chloro substituent on the pyrimidine may require longer reaction times (24–48 hours) .
Q. How should researchers resolve contradictions in biological activity data across different assay systems?
Discrepancies in bioactivity (e.g., IC variability in kinase inhibition assays) may arise from differences in assay conditions (e.g., ATP concentration, pH). To mitigate this:
- Standardize assays using uniform buffer systems (e.g., Tris-HCl, pH 7.5) and ATP concentrations (e.g., 10 µM).
- Validate results with orthogonal methods (e.g., surface plasmon resonance for binding affinity vs. enzymatic assays).
- Compare calculated vs. observed elemental analysis data (e.g., C, H, N within 0.4% error) to rule out impurities ( ) .
Q. What computational methods predict the compound’s binding mode to kinase targets like EGFR or HER2?
Molecular docking (e.g., AutoDock Vina) using crystal structures of EGFR (PDB: 1M17) or HER2 (PDB: 3PP0) can model interactions. Focus on hydrogen bonding between the 2-amino group on the pyrimidine and kinase hinge residues (e.g., Met793 in EGFR). MD simulations (100 ns) in explicit solvent assess stability of the alkyne moiety’s orientation in the hydrophobic pocket ( ) .
Methodological Considerations
Q. How to optimize reaction conditions for introducing the 5-methylisoxazole group?
The isoxazole can be synthesized via 1,3-dipolar cycloaddition between nitrile oxides and acetylene derivatives. Use Cu(I) catalysts (e.g., CuOTf) in DCM at 0°C to enhance regioselectivity for the 5-methyl position (). Monitor reaction progress via TLC (hexane:EtOAc = 3:1) and isolate the product via recrystallization from ethanol .
Q. What analytical workflows validate the stereochemistry of the but-3-yn-2-ol moiety?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
